(5Z)-5-{[(4-BROMOPHENYL)AMINO]METHYLIDENE}-1-(3-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
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Overview
Description
(5Z)-5-{[(4-BROMOPHENYL)AMINO]METHYLIDENE}-1-(3-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes bromine, chlorine, and a pyrimidinetrione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[(4-BROMOPHENYL)AMINO]METHYLIDENE}-1-(3-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves the reaction of 4-bromoaniline with 3-chlorobenzaldehyde in the presence of a base, followed by cyclization with urea under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[(4-BROMOPHENYL)AMINO]METHYLIDENE}-1-(3-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
(5Z)-5-{[(4-BROMOPHENYL)AMINO]METHYLIDENE}-1-(3-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{[(4-BROMOPHENYL)AMINO]METHYLIDENE}-1-(3-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-chloroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-[(4-fluoroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-[(4-iodoanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
(5Z)-5-{[(4-BROMOPHENYL)AMINO]METHYLIDENE}-1-(3-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This combination of halogens may provide distinct properties compared to similar compounds with different halogen substitutions.
Properties
Molecular Formula |
C17H11BrClN3O3 |
---|---|
Molecular Weight |
420.6g/mol |
IUPAC Name |
5-[(4-bromophenyl)iminomethyl]-1-(3-chlorophenyl)-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C17H11BrClN3O3/c18-10-4-6-12(7-5-10)20-9-14-15(23)21-17(25)22(16(14)24)13-3-1-2-11(19)8-13/h1-9,24H,(H,21,23,25) |
InChI Key |
VXSOFRASQAWBPY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)N2C(=C(C(=O)NC2=O)C=NC3=CC=C(C=C3)Br)O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=C(C(=O)NC2=O)C=NC3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
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